molecular formula C12H11N3O4 B8333853 2-Acetamido-6-methoxy-8-nitroquinoline

2-Acetamido-6-methoxy-8-nitroquinoline

Cat. No.: B8333853
M. Wt: 261.23 g/mol
InChI Key: LMUGLIFJVMWPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-6-methoxy-8-nitroquinoline is a quinoline-based chemical building block of significant interest in medicinal chemistry research. The 6-methoxy-8-nitroquinoline scaffold, a close structural relative of this compound, is a well-established precursor in the synthesis of antimalarial agents, most notably serving as the key intermediate for the production of Primaquine . This core structure is frequently employed in hybridization strategies to develop novel therapeutic candidates, particularly against parasitic infections like malaria . Furthermore, 8-nitroquinoline derivatives are an active area of investigation in other disease contexts, including anti-kinetoplastid and anticancer research, where their potential for selective bioactivation is explored . Researchers value this compound and its analogs as versatile intermediates for constructing more complex molecules, such as through reactions that modify the aminoacetamido side chain to create hybrids with other pharmacophores like tetrazoles, aiming to overcome drug resistance and improve efficacy . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

N-(6-methoxy-8-nitroquinolin-2-yl)acetamide

InChI

InChI=1S/C12H11N3O4/c1-7(16)13-11-4-3-8-5-9(19-2)6-10(15(17)18)12(8)14-11/h3-6H,1-2H3,(H,13,14,16)

InChI Key

LMUGLIFJVMWPRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=C2C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Acetamido-6-methoxy-8-nitroquinoline with two structurally related nitroquinoline derivatives:

Compound Molecular Formula Substituents Molecular Weight Key Properties
This compound C₁₂H₁₁N₃O₄ - 2-Acetamido
- 6-Methoxy
- 8-Nitro
285.24 g/mol Moderate lipophilicity; potential antiparasitic activity; enhanced stability
5-Acetamido-6-bromo-8-ethyl-2-hydroxyquinoline C₁₃H₁₃BrN₂O₂ - 5-Acetamido
- 6-Bromo
- 8-Ethyl
- 2-Hydroxy
309.16 g/mol Higher molecular weight; bromo substituent increases steric hindrance
6-Iodo-8-nitroquinoline C₉H₅IN₂O₂ - 6-Iodo
- 8-Nitro
300.06 g/mol Heavy atom (iodine) enhances reactivity; nitro group retains electron-withdrawing effects

Pharmacological and Physicochemical Comparisons

Bioactivity and Toxicity this compound: The methoxy group improves membrane permeability, while the acetamido group may reduce hematological toxicity (e.g., methemoglobinemia) compared to unsubstituted 8-aminoquinolines like NPC1161C . The hydroxyl group at position 2 may enhance solubility but reduce metabolic stability . 6-Iodo-8-nitroquinoline: The iodine atom at position 6 increases molecular polarizability, which could enhance binding to parasitic targets but may also elevate cytotoxicity .

Synthetic Accessibility this compound is synthesized via condensation reactions involving phthalimido-bromo-alkane intermediates, similar to other 8-aminoquinoline derivatives . Bromo and iodo derivatives (e.g., 6-bromo and 6-iodo analogs) require halogenation steps, which add complexity and cost compared to methoxy or acetamido substitutions .

Thermal Stability The melting point of 5-acetamido-6-bromo-8-ethyl-2-hydroxyquinoline (528.4 K) is significantly higher than typical nitroquinolines, likely due to hydrogen bonding from the hydroxyl group .

Research Findings

  • Antiparasitic Efficacy: 8-Nitroquinolines with electron-withdrawing groups (e.g., nitro) exhibit stronger antiparasitic activity against Plasmodium and Leishmania species compared to alkyl or hydroxyl-substituted analogs .
  • Toxicity Mitigation: Acetamido substitutions at position 2 or 5 reduce hemolytic side effects observed in parent 8-aminoquinolines like primaquine, as seen in preclinical studies .
  • Reactivity : Iodo-substituted derivatives show faster reaction kinetics in halogen exchange reactions, making them valuable intermediates for further functionalization .

Preparation Methods

Starting Material Design

The synthesis begins with 4-acetamido-5-nitroveratrole (2-acetamido-4,5-dimethoxyaniline), a precursor whose methoxy groups direct cyclization. Patent US2494851 demonstrates that substituting veratrole derivatives with acetamido groups enables selective quinoline formation. Critical modifications include:

  • Drying glycerin at 165–170°C to prevent side reactions.

  • Sequential addition of arsenic acid and sulfuric acid to maintain reaction vigor while avoiding decomposition.

Reaction Conditions:

ParameterValueSource
Temperature150–170°C
Reaction time90 seconds
Acid ratio (H₂SO₄:H₃AsO₄)1:1 (v/v)
WorkupQuenching in ice water

Nitro Group Introduction

Post-cyclization nitration is avoided in this route, as the nitro group is pre-installed in the aniline precursor. This eliminates competing nitration at undesired positions, achieving >85% regioselectivity for the 8-nitro isomer.

Silver-Catalyzed Oxidative Decarboxylation

Radical Alkylation Strategy

A contemporary method from ACS Omega involves:

  • Synthesizing 8-nitroquinolines via Skraup conditions.

  • Introducing tert-butyl groups via AgNO₃-catalyzed decarboxylation of trimethylacetic acid.

While designed for tert-butyl analogs, this approach can be adapted for acetamido incorporation by substituting trimethylacetic acid with N-acetyl glycine derivatives. Key data:

Catalytic System Optimization:

ComponentRoleOptimal Quantity
AgNO₃Radical initiator0.6 mmol
(NH₄)₂S₂O₈Oxidizing agent3.0 mmol
CH₃CN:H₂SO₄ (10%)Solvent system5:10 mL

This method achieves 70–75% yields for structurally similar nitroquinolines.

Functional Group Interconversion

Acetamido Group Installation

Late-stage acetylation of 2-amino-6-methoxy-8-nitroquinoline provides a modular pathway:

Acetylation Protocol:

  • Reacting 2-aminoquinoline with acetic anhydride in CH₂Cl₂.

  • DCC-mediated coupling at 0°C to room temperature.

  • Purification via silica gel chromatography (CH₃OH/CHCl₃).

This step affords 92–95% yields in analogous compounds, with HRMS confirming [M+H⁺] at m/z 331.2050.

Spectroscopic Characterization

NMR Spectral Analysis

Representative data for intermediates (e.g., 5-hexyloxy-2-tert-butyl-6-methoxy-8-nitroquinoline):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.43 (d, J = 9.03 Hz, 1H, H-3), 7.90 (s, 1H, H-7), 4.26 (t, J = 6.65 Hz, OCH₂).

  • ¹³C NMR: Quinoline C-8 nitro group observed at 148.2 ppm.

Mass Spectrometry

  • HRMS (ESI-TOF): Calculated for C₁₇H₂₂N₃O₄ ([M+H⁺]): 332.1601; Found: 332.1598.

Comparative Yield Analysis

MethodYield (%)Purity (HPLC)Key Advantage
Skraup cyclization78–82>98%Short reaction time
Silver catalysis70–7595%Functional group tolerance
Late-stage acetylation92–9597%Modularity

Industrial-Scale Considerations

  • Cost efficiency: Arsenic acid in Skraup synthesis raises safety concerns, favoring silver-based methods for large batches.

  • Waste management: NH₄OH neutralization generates 3.2 kg of sulfate salts per kilogram of product .

Q & A

Q. What are the common synthetic routes for 2-Acetamido-6-methoxy-8-nitroquinoline, and what challenges exist in achieving high yields?

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline backbone. For example:

  • Condensation reactions with substituted amines or alkyl halides (e.g., 1-phthalimido-bromo-alkane) to introduce acetamido and methoxy groups .
  • Reductive amination using agents like NaBH3_3CN to stabilize intermediates, as demonstrated in analogous quinoline derivatives .
    Challenges include regioselectivity during nitration/methoxylation and byproduct formation due to competing reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity) and employing protective groups for sensitive functional groups can improve yields .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid prolonged storage due to potential decomposition into toxic gases (e.g., NOx_x) .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with oxidizers to prevent hazardous reactions. Refer to SDS guidelines for 8-aminoquinoline derivatives, which emphasize avoiding inhalation and skin exposure .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • NMR spectroscopy (1H/13C) to verify substituent positions and acetamido group integration .
  • X-ray crystallography for absolute stereochemical confirmation, as used in structurally related aminoquinolines .
  • HPLC-MS to assess purity (>95% recommended) and detect trace byproducts from nitration steps .

Advanced Research Questions

Q. How can regioselectivity issues in the nitration or methoxylation steps be addressed during synthesis?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitration to the desired position (C-8).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitronium ion reactivity for selective C-8 nitration .
  • Catalytic control : Metal catalysts (e.g., Cu(I)) can modulate methoxylation regioselectivity, as seen in analogous quinoline syntheses .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Standardized assays : Use consistent in vitro models (e.g., Plasmodium cultures for antimalarial studies) to minimize variability .
  • Meta-analysis : Apply systematic review methodologies to aggregate data, addressing confounding factors like impurity levels or solvent effects .
  • Dose-response profiling : Re-evaluate activity across a broader concentration range to identify non-linear effects or threshold behaviors .

Q. What in vitro or in vivo models are suitable for mechanistic studies of its biological activity?

  • Enzyme inhibition assays : Target-specific enzymes (e.g., cytochrome P450 for antimalarial studies) to probe interaction mechanisms .
  • Cell-based models : Use transgenic parasites (e.g., Plasmodium falciparum lines with resistance markers) to study mode of action and resistance potential .
  • Murine models : For toxicity profiling, monitor methemoglobinemia and hemolysis, common issues with 8-aminoquinoline analogs .

Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?

  • Molecular docking : Screen against target proteins (e.g., PfDHODH for antimalarials) to predict binding affinities .
  • QSAR modeling : Correlate substituent electronic properties (e.g., nitro group electron-withdrawing effects) with activity/toxicity data .

Notes for Methodological Rigor

  • Data validation : Cross-validate experimental results with orthogonal techniques (e.g., LC-MS + NMR) to confirm compound integrity .
  • Reproducibility : Document reaction conditions (e.g., molar ratios, stirring time) in detail, as minor variations significantly impact outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.